molecular formula C11H19N5O B1378787 3-ethyl-1-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]urea CAS No. 1803585-25-2

3-ethyl-1-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]urea

Cat. No.: B1378787
CAS No.: 1803585-25-2
M. Wt: 237.3 g/mol
InChI Key: OSWFFUYJWDTTJM-UHFFFAOYSA-N
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Description

“3-ethyl-1-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]urea” is a compound that contains a piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidines serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

  • Synthetic Applications in Organic Chemistry : A study by Latif, Rady, and Döupp (2003) demonstrates the use of compounds similar to "3-ethyl-1-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]urea" in the synthesis of new polyfunctional pyrazolyl substituted and pyrazolofused pyridines. This process involves cascades of reactions forming novel polyfunctional pyrazolyl-substituted monocyclic pyridines, highlighting the compound's utility in complex organic syntheses (Latif, Rady, & Döupp, 2003).

  • Antibacterial and Antifungal Agents : Bobesh et al. (2014) designed and synthesized 1-(2-(4-aminopiperidin-1-yl)ethyl)-1,5-naphthyridin-2(1H)-one derivatives, which are structurally related to "this compound". These compounds showed commendable antibacterial activities, particularly against Mycobacterium tuberculosis, demonstrating the compound's potential in developing novel antibacterial agents (Bobesh et al., 2014).

  • Catalysis and Chemical Reactions : Another application is demonstrated by Li et al. (2017), where a related compound was used in a facile one-pot, multicomponent protocol for the synthesis of 1,4-dihydro-pyrano[2,3-c]pyrazole derivatives. This highlights the compound's role as a catalyst in facilitating multiple steps in complex chemical transformations, including Knoevenagel condensation, Michael addition, and ring opening and closing reactions (Li et al., 2017).

  • Potential in Cancer Research : Alam et al. (2016) synthesized novel ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates and related compounds, demonstrating their potential as topoisomerase IIα inhibitors and in vitro cytotoxicity against various cancer cell lines. This suggests the potential of "this compound" and its derivatives in the development of anticancer agents (Alam et al., 2016).

Properties

IUPAC Name

1-ethyl-3-(5-piperidin-3-yl-1H-pyrazol-4-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O/c1-2-13-11(17)15-9-7-14-16-10(9)8-4-3-5-12-6-8/h7-8,12H,2-6H2,1H3,(H,14,16)(H2,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWFFUYJWDTTJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=C(NN=C1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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